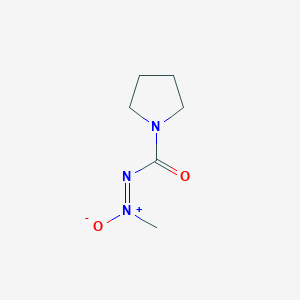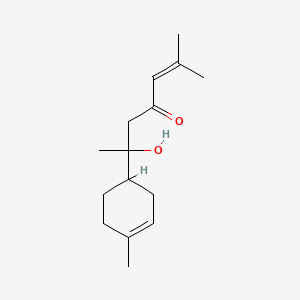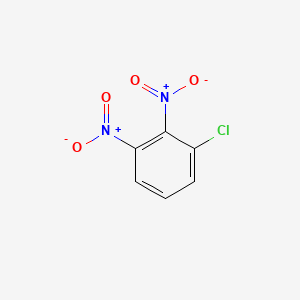
Pinacol esterpyridine-2-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pinacol esterpyridine-2-boronic acid is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol esters, are highly valuable building blocks in the field of organic chemistry due to their stability and versatility in various chemical reactions . The compound is particularly useful in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of pinacol esterpyridine-2-boronic acid typically involves the reaction of pyridine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a catalyst like palladium . The process can be summarized as follows:
Reaction of Pyridine-2-boronic Acid with Pinacol: Pyridine-2-boronic acid is reacted with pinacol in the presence of a dehydrating agent to form the boronic ester.
Catalysis: Palladium catalysts are commonly used to facilitate the reaction.
Solvent: THF is often used as the solvent to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Pinacol esterpyridine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronic acids.
Substitution: Various substituted aromatic compounds, depending on the reactants used in the Suzuki–Miyaura coupling.
科学研究应用
Pinacol esterpyridine-2-boronic acid has numerous applications in scientific research:
作用机制
The mechanism of action of pinacol esterpyridine-2-boronic acid involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of intermediate complexes during the reaction .
相似化合物的比较
Pinacol esterpyridine-2-boronic acid can be compared with other boronic esters and boronic acids:
Pinacol Boronic Esters: These esters are similar in structure but may have different substituents on the boron atom.
MIDA Boronates: These compounds are more stable and can be easily purified by column chromatography.
Organotrifluoroborates: These compounds are also used in Suzuki–Miyaura coupling reactions and can be purified by recrystallization.
Similar Compounds
- Pinacol Boronic Esters
- MIDA Boronates
- Organotrifluoroborates
属性
分子式 |
C11H18BNO3 |
|---|---|
分子量 |
223.08 g/mol |
IUPAC 名称 |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-2-ylborinic acid |
InChI |
InChI=1S/C11H18BNO3/c1-10(2,14)11(3,4)16-12(15)9-7-5-6-8-13-9/h5-8,14-15H,1-4H3 |
InChI 键 |
MANDYJVRHWXQNE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=N1)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)




![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)


![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)


![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
